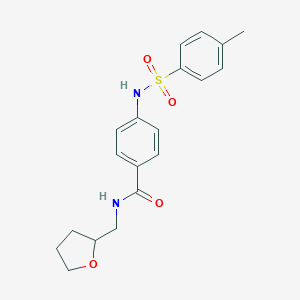
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a sulfonyl group, a tetrahydrofuran ring, and a benzamide moiety
Méthodes De Préparation
The synthesis of 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the sulfonyl chloride: This involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with benzamide: The sulfonamide intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of the tetrahydrofuran ring:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow processes.
Analyse Des Réactions Chimiques
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamide moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide include other sulfonyl-containing benzamides and tetrahydrofuran derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Some similar compounds include:
- 4-{[(4-methylphenyl)sulfonyl]amino}benzamide
- N-(tetrahydro-2-furanylmethyl)benzamide
- 4-methylbenzenesulfonyl chloride
These compounds can be compared based on their chemical properties, reactivity, and applications to highlight the unique aspects of this compound.
Propriétés
Formule moléculaire |
C19H22N2O4S |
|---|---|
Poids moléculaire |
374.5g/mol |
Nom IUPAC |
4-[(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H22N2O4S/c1-14-4-10-18(11-5-14)26(23,24)21-16-8-6-15(7-9-16)19(22)20-13-17-3-2-12-25-17/h4-11,17,21H,2-3,12-13H2,1H3,(H,20,22) |
Clé InChI |
FLCMQFVXICTBFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















